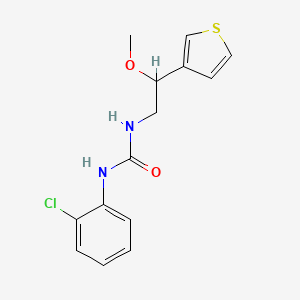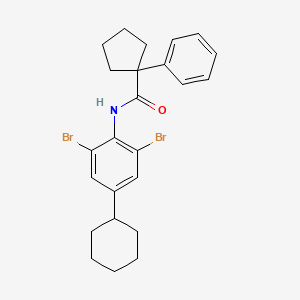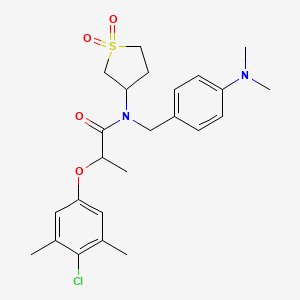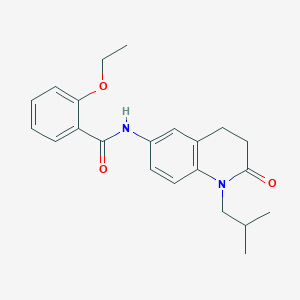![molecular formula C12H15F3N2 B2864131 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline CAS No. 882408-16-4](/img/structure/B2864131.png)
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” is characterized by a pyrrolidine ring. This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” are not mentioned in the available resources, the pyrrolidine ring in its structure can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .科学的研究の応用
Crystal Structure and Theoretical Studies
The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) has been investigated for its crystal structure, showcasing a nearly coplanar molecule with a significant dihedral angle between the pyrrolidine and benzene rings. The study highlighted strong N-H···O hydrogen bonds contributing to a two-dimensional sheet formation and weak C-H···π interactions creating a three-dimensional network. Theoretical Density Functional Theory (DFT) calculations matched closely with experimental data, indicating accurate geometric parameters and providing insights into the molecule's UV spectral properties through simulation and Hirshfeld surface analysis for intermolecular interactions (Krishnan et al., 2021).
Docking and QSAR Studies for Kinase Inhibition
Docking and Quantitative Structure–Activity Relationship (QSAR) studies on derivatives of 4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline revealed their potential as c-Met kinase inhibitors. These compounds were analyzed for their molecular features contributing to inhibitory activity. QSAR models, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), provided predictive insights into biological activities measured as IC50 values, enhancing understanding of the molecular basis of c-Met kinase inhibition (Caballero et al., 2011).
Synthesis and Photophysical Properties of Dyes
Research on the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene dyes (BODIPY) involving the reaction of thioketones with aniline derivatives demonstrated the creation of compounds with significant photophysical properties. These studies provided valuable insights into the molecular structure and spectral behavior, influencing the development of materials with potential applications in dye and sensor technologies (Goud et al., 2006).
Luminescent Materials and Electroluminescence
Investigations into tetradentate bis-cyclometalated platinum complexes, incorporating N,N-di(phenyl)aniline derivatives, uncovered their highly luminescent properties and applicability in electroluminescent devices. These materials exhibit strong emission across the visible spectrum, offering potential for use in organic light-emitting diodes (OLEDs) and other photonic applications due to their excellent quantum efficiency and thermal stability (Vezzu et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
The future directions for “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” and similar compounds could involve further exploration of the pharmacophore space and optimization of the structure for specific biological activities. The pyrrolidine ring offers a versatile scaffold for the design of new compounds with different biological profiles .
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-7-10(16)4-3-9(11)8-17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRHNFGIBHEBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
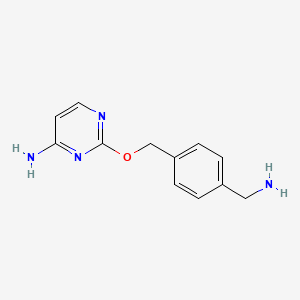
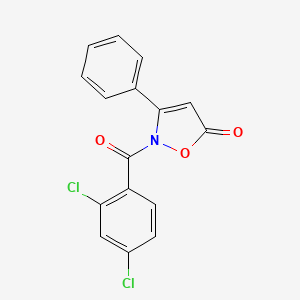
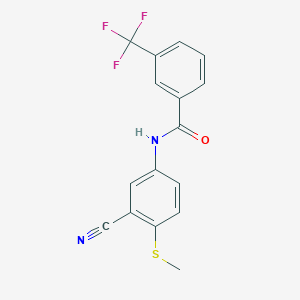
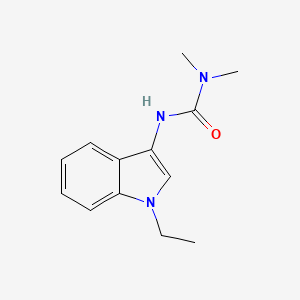
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
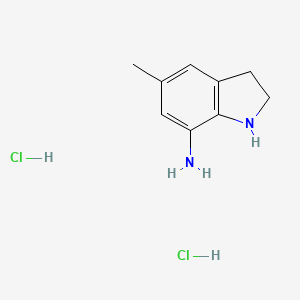
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
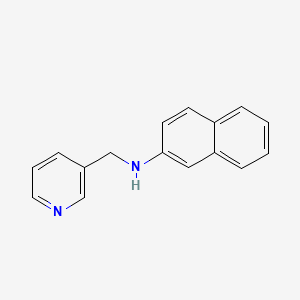
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)
